Ethyl 5-(3-(4-((benzo[d][1,3]dioxol-5-yl)methyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-(3-(4-((benzo[d][1,3]dioxol-5-yl)methyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a piperazine ring, and an indole core.
Preparation Methods
The synthesis of Ethyl 5-(3-(4-((benzo[d][1,3]dioxol-5-yl)methyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate involves several steps:
Starting Materials: The synthesis begins with benzo[d][1,3]dioxole, piperazine, and indole derivatives.
Reaction Conditions: The key steps include
Chemical Reactions Analysis
Ethyl 5-(3-(4-((benzo[d][1,3]dioxol-5-yl)methyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling, sodium borohydride for reduction, and hydrogen peroxide for oxidation
Scientific Research Applications
Ethyl 5-(3-(4-((benzo[d][1,3]dioxol-5-yl)methyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential as an anticancer agent.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: It is also being investigated for its potential use in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-(4-((benzo[d][1,3]dioxol-5-yl)methyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate involves its interaction with cellular targets:
Molecular Targets: The compound targets microtubules and tubulin, leading to mitotic blockade and apoptosis in cancer cells.
Pathways Involved: It modulates microtubule assembly, suppresses tubulin polymerization, and stabilizes microtubule structure.
Comparison with Similar Compounds
Ethyl 5-(3-(4-((benzo[d][1,3]dioxol-5-yl)methyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate can be compared with other similar compounds:
Properties
Molecular Formula |
C26H31N3O5 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
ethyl 5-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]propoxy]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C26H31N3O5/c1-2-31-26(30)23-16-20-15-21(5-6-22(20)27-23)32-13-3-8-28-9-11-29(12-10-28)17-19-4-7-24-25(14-19)34-18-33-24/h4-7,14-16,27H,2-3,8-13,17-18H2,1H3 |
InChI Key |
MHVYZKYAQKAVQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OCCCN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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